molecular formula C25H34O4 B1441486 Fasciculatin CAS No. 37905-12-7

Fasciculatin

Cat. No.: B1441486
CAS No.: 37905-12-7
M. Wt: 398.5 g/mol
InChI Key: XZFNRHCNBWUYAM-JUXMFKGUSA-N
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Description

Fasciculatin is a natural product found in Ircinia variabilis and Ircinia felix with data available.

Scientific Research Applications

Cytotoxicity and Immunological Effects

Fasciculatin, derived from the marine sponge Ircinia variabilis, has shown notable impacts on human lymphocytes and tumor cell lines. It significantly influences mitogen-induced proliferation of human lymphocytes, suggesting potential immunological applications and effects on human tumor cell growth (Rifai et al., 2005).

Structural Elucidation and Biological Activity

Another study focused on the structural elucidation of this compound, along with its biological activity. This research contributes to a deeper understanding of this compound's chemical structure and its potential bioactive properties (De Rosa et al., 1997).

Potential in Neurological Studies

In the context of neurological research, this compound has been used to explore its effects on learning, memory, and cholinergic activity in the brain. For example, a study investigating its injection into the amygdala of rats revealed insights into acetylcholinesterase activity and its implications for avoidance tasks and memory processes (Quillfeldt et al., 1990).

Allergic Inflammation and Immunomodulatory Effects

Research on Ribes fasciculatum var. chinense, a plant traditionally used in Korea for treating inflammatory diseases, has highlighted this compound's potential in modulating allergic inflammation. This study indicates its role in reducing symptoms like pruritus in mice and influencing the production of inflammatory mediators in macrophage cells (Jung et al., 2014).

Fascin Inhibitors in Cancer Research

Fascin, a related protein, has been a target in cancer research due to its expression in tumor cells and association with tumor progression. Studies on fascin inhibitors, which may have a connection with this compound, show promising results in decreasing tumor metastasis and specific cancer subtypes (Zheng et al., 2014).

Mechanism of Action

Properties

IUPAC Name

(5E)-5-[(2S,6S,7E,9E)-13-(furan-3-yl)-2,6,10-trimethyltrideca-7,9-dienylidene]-4-hydroxy-3-methylfuran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H34O4/c1-18(8-5-9-19(2)11-7-13-22-14-15-28-17-22)10-6-12-20(3)16-23-24(26)21(4)25(27)29-23/h5,8-9,14-18,20,26H,6-7,10-13H2,1-4H3/b8-5+,19-9+,23-16+/t18-,20+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFNRHCNBWUYAM-JUXMFKGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC(C)CCCC(C)C=CC=C(C)CCCC2=COC=C2)OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(/C(=C\[C@@H](C)CCC[C@H](C)/C=C/C=C(\C)/CCCC2=COC=C2)/OC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H34O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37905-12-7
Record name Fasciculatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037905127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the natural sources of Fasciculatin?

A: this compound is primarily isolated from marine sponges belonging to the genus Ircinia. Specifically, it has been found in Ircinia variabilis collected from the Atlantic Coast of Morocco [] and the Thyrrenean Sea [], as well as in Ircinia fasciculata [].

Q2: What is the molecular structure of this compound?

A: this compound is a linear furanosesterpene, characterized by a 25-carbon backbone with a furan ring and a tetronic acid moiety at opposite ends. While specific spectroscopic data might vary slightly between studies, its structure is well-defined and distinguishes it from similar compounds like Palinurin and Variabilin [, ]. Interestingly, a structurally related compound, Konakhin, was isolated from a sponge off the coast of Senegal and differs from this compound by the replacement of the carbonyl carbon in the tetronic acid moiety with chlorine [].

Q3: Are there any known ecological roles of this compound?

A: While not directly addressed in the provided research, the presence of this compound in the defensive secretions of the nudibranch Discodoris indecora, which preys on Ircinia variabilis, suggests a potential ecological role in predator defense []. This observation implies a fascinating relationship between the sponge, its chemical defense mechanisms, and the nudibranch that appears to utilize these compounds for its own protection.

Q4: Has the structure-activity relationship (SAR) of this compound been investigated?

A: While the provided abstracts don't delve into specific SAR studies for this compound, the discovery of Konakhin [], a structurally similar compound with a chlorine atom replacing a specific carbon, offers a starting point. Comparing the biological activity of Konakhin and this compound could provide valuable insights into the importance of the tetronic acid moiety for its activity. Further research exploring modifications to the furan ring or the linear carbon chain could provide a comprehensive understanding of this compound's SAR.

Q5: What analytical techniques are used to characterize and study this compound?

A: Although specific methods are not detailed in the abstracts, the research relies heavily on spectroscopic techniques for structural elucidation, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D NMR experiments []. Furthermore, isolation and purification likely involve techniques like chromatography (e.g., High-Performance Liquid Chromatography) to separate this compound from other compounds present in the sponge extracts.

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